2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

Descripción

Systematic IUPAC Nomenclature and Structural Representation

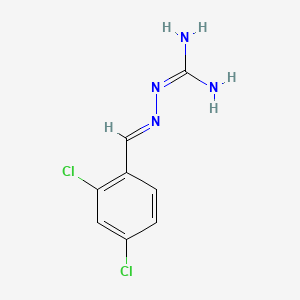

The systematic IUPAC name for this compound is (2E)-2-(2,4-dichlorobenzylidene)hydrazinecarboximidamide , reflecting its trans-configuration (E) at the imine double bond. The structure consists of a 2,4-dichlorobenzaldehyde-derived hydrazone backbone conjugated to a carboximidamide group.

Key structural features include:

- A 2,4-dichlorophenyl substituent.

- An imine (C=N) bond linking the aromatic ring to the hydrazinecarboximidamide moiety.

- A guanidine-like terminal group (-NH-C(=NH)-NH₂).

The SMILES notation is ClC1=CC=C(C(Cl)=C1)/C=N/NC(N)=N, while the InChI code is 1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+.

Alternative Designations and Registry Identifiers

This compound is recognized by multiple identifiers across chemical databases:

Alternative names emphasize its functional groups, such as hydrazinecarboximidamide and benzylidene derivatives.

Molecular Formula and Weight Analysis

The molecular formula C₈H₈Cl₂N₄ corresponds to:

- 8 carbon atoms (6 aromatic, 2 from hydrazinecarboximidamide).

- 8 hydrogen atoms .

- 2 chlorine atoms at the 2- and 4-positions of the benzene ring.

- 4 nitrogen atoms in the hydrazine and guanidine groups.

Molecular weight :

- Theoretical average mass : 231.08 g/mol.

- Exact mass : 230.01300 Da (calculated using isotopic composition).

- Monoisotopic mass : 230.014 Da.

Physicochemical descriptors :

- Polar surface area (PSA) : 74.26 Ų.

- LogP (octanol-water partition coefficient) : 3.00, indicating moderate lipophilicity.

Isomeric Considerations and Stereochemical Configuration

The compound exists predominantly in the E-configuration (trans) at the imine double bond, as confirmed by IUPAC naming conventions and crystallographic data. Key stereochemical details include:

- Geometric isomerism : The benzylidene group and hydrazinecarboximidamide are on opposite sides of the C=N bond.

- Tautomerism : Potential equilibrium between hydrazone and azo forms, though the hydrazone form is stabilized by conjugation.

- Chirality : No chiral centers are present in the structure, eliminating enantiomeric forms.

Propiedades

Número CAS |

46322-66-1 |

|---|---|

Fórmula molecular |

C8H8Cl2N4 |

Peso molecular |

231.08 g/mol |

Nombre IUPAC |

2-[(Z)-(2,4-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4- |

Clave InChI |

WDPPSRUIMSQVFX-PQMHYQBVSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |

SMILES isomérico |

C1=CC(=C(C=C1Cl)Cl)/C=N\N=C(N)N |

SMILES canónico |

C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N |

Otros números CAS |

46322-66-1 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide under specific conditions. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product’s purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives with altered chemical properties.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Aplicaciones Científicas De Investigación

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including its effects on various biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through a presynaptic GABA-mediated mechanism, which involves the inhibition of GABA-T (gamma-aminobutyric acid transaminase) . This inhibition leads to increased levels of GABA, a neurotransmitter that helps regulate neuronal excitability.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Comparative Data for 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide and Analogs

*Reported for Guanabenz derivatives; exact value varies with formulation.

Key Observations:

Chlorine Position and Melting Point :

- The 2,4-dichloro isomer has a lower melting point (203–208°C) compared to the 3,4-dichloro analog (221–223°C), likely due to differences in molecular symmetry and hydrogen bonding .

- The 2,6-dichloro isomer (Guanabenz analog) shows higher thermal stability, correlating with its clinical use in sustained-release formulations .

Biological Activity: 2,4-Dichloro derivative: Exhibits broad-spectrum antimicrobial activity, possibly due to the electron-withdrawing effect of chlorine enhancing interactions with bacterial enzymes . 3,4-Dichloro derivative: Demonstrates specificity as an allosteric inhibitor of heme oxygenase (HemO), critical in Pseudomonas aeruginosa iron metabolism . 2,6-Dichloro derivative (Guanabenz): Targets α₂-adrenergic receptors, highlighting how chlorine positioning influences receptor selectivity .

Key Observations:

Structural Insights from Spectroscopic Data

- ¹³C-NMR : The 2,4-dichloro derivative shows distinct aromatic carbon signals at δ 128–137 ppm, while the 3,4-dichloro analog exhibits upfield shifts (δ 127–132 ppm) due to altered electron distribution .

- IR : The absence of a C=O peak in the 2,6-dichloro isomer (Guanabenz) distinguishes it from carboxy-substituted analogs .

Actividad Biológica

2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide, also known as Guanabenz, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide

- Molecular Formula : C9H8Cl2N4

- Molecular Weight : 245.09 g/mol

- CAS Number : 41888-66-8

Guanabenz primarily acts as an α2-adrenergic receptor agonist. Its biological activity is attributed to its ability to modulate neurotransmitter release and influence various signaling pathways, particularly those involved in inflammatory responses and apoptosis regulation.

- eIF2α Pathway Modulation : Guanabenz has been shown to inhibit eIF2α dephosphorylation, which plays a critical role in the integrated stress response (ISR). This mechanism helps protect cells from apoptosis during stress conditions, such as those induced by lipopolysaccharide (LPS) exposure .

- Anti-inflammatory Effects : The compound reduces the production of pro-inflammatory cytokines like TNF-α in response to LPS-induced inflammation. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Research indicates that 2-(2,4-Dichlorobenzylidene)hydrazinecarboximidamide exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways shows promise for future cancer therapies.

Study on Liver Inflammation

A significant study evaluated the effects of Guanabenz on liver inflammation induced by d-galactosamine and LPS in mice. The results demonstrated that treatment with Guanabenz significantly reduced liver damage and inflammatory markers, suggesting its potential as a therapeutic agent for liver-related diseases .

Clinical Applications

Guanabenz has been explored for its efficacy in treating conditions such as hypertension due to its central nervous system effects. Its FDA approval for hypertension treatment underscores its clinical relevance and safety profile .

Data Summary

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(2,4-dichlorobenzylidene)hydrazinecarboximidamide, and how do reaction conditions influence yield?

- Methodology : A standard synthesis involves condensation of 2,4-dichlorobenzaldehyde with hydrazinecarboximidamide under reflux in ethanol. Catalyst choice (e.g., tetrabutylammonium bromide, TBAB) and solvent polarity significantly affect reaction efficiency. For example, ultrasound irradiation with TBAB reduced reaction time from 6 hours to 30 minutes, achieving ~70% yield .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize pH (neutral to slightly acidic) to minimize byproducts like unreacted hydrazine derivatives.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the trihydrate salt of a related derivative crystallized in space group P1 with unit cell parameters a = 8.4631 Å, b = 9.5968 Å, and c = 10.8300 Å .

- Software : Use SHELXL for refinement (R-factor < 0.05) and Mercury for visualization. SHELX programs are robust for handling hydrogen bonding networks and disorder modeling .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- Protocol :

- 1H/13C NMR : Confirm imine (C=N) peaks at δ ~8.2–8.3 ppm (1H) and ~155 ppm (13C) .

- IR : Look for N–H stretches (~3145 cm⁻¹) and C=O vibrations (~1682 cm⁻¹) .

- UV-Vis : Absorbance maxima near 286 nm (ε ≈ 4.47 L·mol⁻¹·cm⁻¹) indicate π→π* transitions in the hydrazinecarboximidamide moiety .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved during structural analysis?

- Case Study : In a trihydrate salt, dihedral angles between the benzylidene and pyridinium groups varied by 8.26°–15.93° due to solvent interactions. Cross-validate with DFT calculations (e.g., Gaussian09) to assess lattice energy contributions .

- Resolution : Use Olex2 or PLATON to model disorder and refine hydrogen bonds (N–H⋯Cl, O–H⋯O) with isotropic displacement parameters .

Q. What strategies optimize bioactivity in derivatives targeting Pseudomonas aeruginosa HemO inhibition?

- Design Principles :

- Introduce electron-withdrawing groups (e.g., Cl) at the 2,4-positions to enhance heme-binding affinity .

- Modify the hydrazinecarboximidamide backbone with pyridinium groups to improve membrane permeability (log P < 3) .

Q. How do solvatochromic effects impact UV absorption in symmetrical azine derivatives of this compound?

- Experimental Insight : Solvent polarity shifts λmax by 10–15 nm. In ethanol, λmax = 286 nm, while in DMSO, a bathochromic shift to 295 nm occurs due to increased stabilization of excited states .

- Quantitative Analysis : Use the Kamlet-Taft equation to correlate solvent parameters (polarity, H-bonding) with spectral shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.